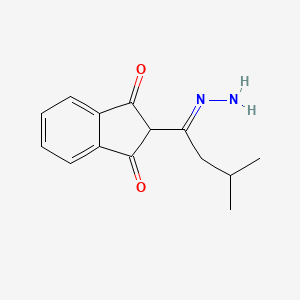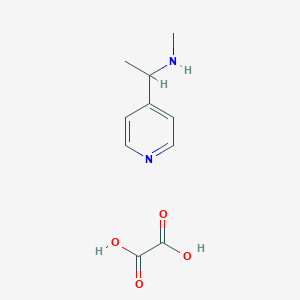
N-Methyl-1-(4-pyridinyl)ethanamine oxalate; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a chemical compound with the molecular formula C8H12N2.C2H2O4 . It is a solid substance and has a molecular weight of 226.23 . The compound is stored at room temperature .
Molecular Structure Analysis
The molecular structure of N-Methyl-1-(4-pyridinyl)ethanamine oxalate consists of a pyridine ring attached to an ethanamine group that is substituted with a methyl group . The InChI code for this compound is 1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis
N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a solid substance . It has a molecular weight of 226.23 and is stored at room temperature .Aplicaciones Científicas De Investigación
Coordination Chemistry and Catalysis
Copper(II) Complexes
Research demonstrates the synthesis and characterization of copper(II) complexes using ligands similar to N-Methyl-1-(4-pyridinyl)ethanamine, highlighting their potential in DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. These complexes exhibit significant DNA cleavage activity, offering insights into their application in biomedical research, particularly in the development of anticancer therapeutics (Kumar et al., 2012).
Nickel(II) Complexes
Another study explores the synthesis of nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally related to N-Methyl-1-(4-pyridinyl)ethanamine, for ethylene oligomerization. These complexes were shown to catalyze the formation of ethylene dimers, trimers, and tetramers, underscoring their potential in polymer production and industrial applications (Nyamato et al., 2016).
Molecular Design and Material Science
Metal-Organic Coordination Polymers
The synthesis of two-dimensional metal-organic coordination polymers using oxalato and dipyridyl spacers, akin to the structural framework of N-Methyl-1-(4-pyridinyl)ethanamine, has been reported. These compounds, with their rectangular grid-type networks, show promise in the design of new materials with potential applications in catalysis, magnetic storage, and electronic devices (García-Couceiro et al., 2006).
Catalytic Applications
The catalytic properties of palladium(II) complexes formed with (pyridyl)imine ligands, closely related to N-Methyl-1-(4-pyridinyl)ethanamine, have been explored in the methoxycarbonylation of olefins. These studies indicate the potential of such complexes in synthetic organic chemistry, offering a pathway to produce esters from olefins efficiently (Zulu et al., 2020).
Safety and Hazards
The safety information for N-Methyl-1-(4-pyridinyl)ethanamine oxalate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUNHSNIKKXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-06-0 |
Source


|
| Record name | 4-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
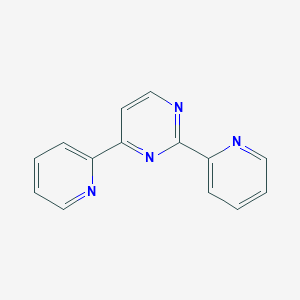
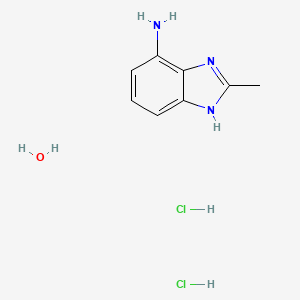


![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
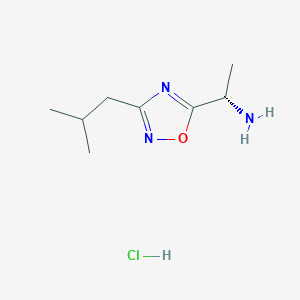

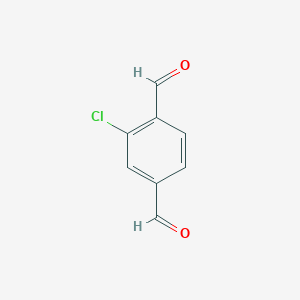
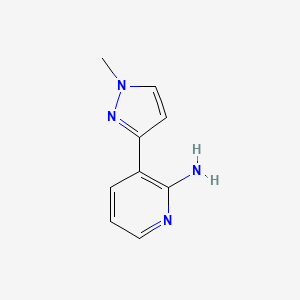

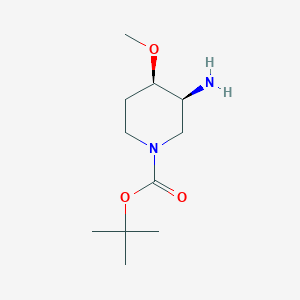
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
